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Compound of Interest

Compound Name: LLC355

Cat. No.: B15605079

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the cross-reactivity profile of LLC355, a novel Discoidin Domain
Receptor 1 (DDR1) degrader, with other known DDRL1 inhibitors. This analysis is supported by
available experimental data to aid in the evaluation of LLC355 for further development.

LLC355 is an autophagy-tethering compound (ATTEC) that potently and efficiently degrades
DDR1, a receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis.
[1][2][3] Its mechanism of action, inducing DDR1 degradation via lysosome-mediated
autophagy, offers a distinct therapeutic strategy compared to traditional kinase inhibition.[1][2]
[3] A critical aspect of any new therapeutic candidate is its selectivity, as off-target effects can
lead to unforeseen toxicities. This guide delves into the cross-reactivity of LLC355 and
compares it with other DDR1 inhibitors.

Performance Comparison of DDR1-Targeted
Compounds

To provide a clear overview of the selectivity of LLC355 and its counterparts, the following
tables summarize key performance data.
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Fold Kinome Scan
Compound Target DC50 (nM) Selectivity Selectivity
(DDR2/DDR1) Score

Not Publicly Not Publicly
LLC355 DDR1 150.8
Available Available
S(l)atl puM =
DDR1-IN-1 DDR1 IC50: 105 3.9
0.01
Not Publicly
DDR1-IN-8 DDR1 IC50: 45 2.8 _
Available
Compound 2.45 DDR1 IC50: 29 64 S(90) at 10 uM

Table 1: Comparative Potency and Selectivity of DDR1-Targeted Compounds. DC50 represents
the concentration for 50% degradation of the target protein, while IC50 is the concentration for
50% inhibition of the target kinase. A lower KinomeScan selectivity score indicates higher
selectivity. Data for competitors is sourced from publicly available literature.[4][5][6][7]

In-Depth Selectivity Profile of Competitor
Compounds

While a comprehensive kinome scan for LLC355 is not yet publicly available, the selectivity of
other DDRL1 inhibitors provides a benchmark for comparison.

Off-Target Kinases with Significant

Compound Binding

DDR1-IN-1 ABL, KIT, PDGFRf

DDR1-IN-2 Abl, BLK, CSK, EGFR, LCK, PDGFRf
Compound 2.45 Minimal off-target binding observed at 10 uM

Table 2: Off-Target Profiles of Selected DDR1 Inhibitors. This table highlights known off-target
kinases with significant binding as identified in KinomeScan assays.[6][8]
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Experimental Protocols for Cross-Reactivity
Assessment

The following outlines a generalized protocol for determining the cross-reactivity of a

compound like LLC355, based on standard industry practices.

Objective: To assess the selectivity of a test compound against a broad panel of kinases.

Methodology: KinomeScan™ Assay

The KinomeScan™ platform is a widely used method for profiling the interaction of small

molecules against a large panel of human kinases.

Procedure:

Compound Preparation: The test compound (e.g., LLC355) is dissolved in an appropriate
solvent (typically DMSO) to create a stock solution.

Assay Plate Preparation: A proprietary affinity resin is prepared, and a DNA-tagged kinase
from a panel of over 450 kinases is combined with the test compound in individual wells of a
microtiter plate.

Binding Competition: The test compound is allowed to compete with an immobilized, broad-
spectrum kinase inhibitor for binding to the kinase.

Affinity Chromatography: The mixture is passed through an affinity column. Kinases that are
not bound to the test compound will be captured by the immobilized inhibitor.

Quantification: The amount of kinase that did not bind to the column (i.e., was bound by the
test compound) is quantified using quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The results are typically expressed as a percentage of the control (vehicle-
treated) and can be used to calculate a selectivity score. A lower percentage of control
indicates stronger binding of the test compound to the kinase.
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Visualizing the Biological Context and Experimental
Workflow

To better understand the mechanism of LLC355 and the process of evaluating its selectivity,
the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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